

4-Bromo-3-fluorobenzoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 4-Bromo-3-fluorobenzoic acid

Cat. No.: B119003

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-3-fluorobenzoic acid**, a halogenated aromatic carboxylic acid of significant interest in various scientific domains. This document details its physicochemical properties, synthesis methodologies, and key applications, with a focus on its emerging role in proteomics and drug discovery.

Core Physicochemical Properties

4-Bromo-3-fluorobenzoic acid, with the molecular formula C₇H₄BrFO₂, has a molecular weight of 219.01 g/mol .[1] Its chemical structure and fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C7H4BrFO2
Molecular Weight	219.01 g/mol
CAS Number	153556-42-4
Appearance	White to off-white crystalline solid
IUPAC Name	4-bromo-3-fluorobenzoic acid



Synthesis Protocols

Two primary synthesis routes for **4-Bromo-3-fluorobenzoic acid** are prominently described in the literature. These methods offer different approaches to achieving the target molecule, each with distinct advantages and considerations.

Method 1: Oxidation of 4-Bromo-3-fluorotoluene

This protocol involves the oxidation of 4-bromo-3-fluorotoluene using a strong oxidizing agent.

Experimental Protocol:

- Oxidation: In a suitable reactor, 100 kg of 4-bromo-3-fluorotoluene is combined with 120 kg of water and 0.1 kg of sodium alkyl ether sulfate. The mixture is heated to reflux.[2]
- Addition of Oxidant: Under stirring, 167 kg of potassium permanganate is slowly added to the refluxing mixture. The reaction is maintained at boiling for 9 hours.
- Filtration: The hot reaction mixture is filtered to separate the filtrate containing the potassium salt of the product.
- Reduction of Excess Permanganate: Sodium sulfite is added to the filtrate to reduce any remaining potassium permanganate, indicated by the disappearance of the purple color.[2]
- Acidification: The solution is acidified with concentrated hydrochloric acid to a pH of 2.2, causing the precipitation of 4-Bromo-3-fluorobenzoic acid.[2]
- Crystallization and Isolation: The mixture is cooled to 2°C to complete crystallization. The solid product is then isolated by filtration and washed.[2]

Method 2: Multi-step Synthesis from 3-Fluorobenzoic Acid

This alternative synthesis involves a three-step process starting from 3-fluorobenzoic acid.[3]

Experimental Protocol:

Foundational & Exploratory

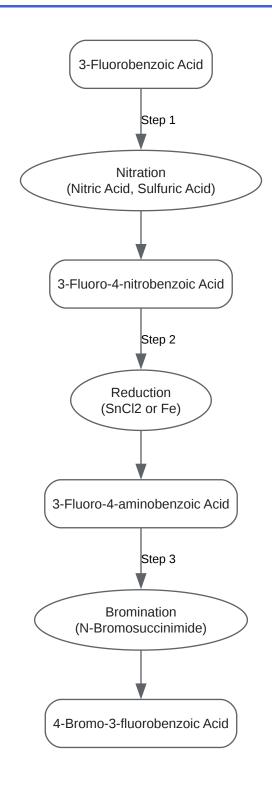




- Nitration: 3-fluorobenzoic acid is reacted with a mixture of nitric acid and sulfuric acid to yield
 3-fluoro-4-nitrobenzoic acid. The product is purified by recrystallization.[3]
- Reduction: The nitro group of 3-fluoro-4-nitrobenzoic acid is reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder, forming 3-fluoro-4aminobenzoic acid. This intermediate is also purified by recrystallization.[3]
- Bromination: The final step involves the bromination of 3-fluoro-4-aminobenzoic acid using a brominating agent like N-bromosuccinimide to produce **4-Bromo-3-fluorobenzoic acid**. The final product is purified by recrystallization.[3]

Below is a logical diagram illustrating the multi-step synthesis from 3-Fluorobenzoic Acid.





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Caption: Multi-step synthesis of 4-Bromo-3-fluorobenzoic acid.

Spectroscopic Characterization



Detailed experimental spectroscopic data for **4-Bromo-3-fluorobenzoic acid** is not readily available in public databases. Commercial suppliers may offer analytical data, including NMR, HPLC, and LC-MS, upon request.[4] For reference, the expected spectral characteristics can be inferred from its structure and comparison with similar molecules.

Applications in Research and Development

4-Bromo-3-fluorobenzoic acid is a versatile building block with applications spanning several areas of chemical and pharmaceutical research.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory agents.[3] Its structural motifs are also incorporated into the development of new herbicides and insecticides.[3]

Materials Science

The unique electronic properties imparted by the bromo and fluoro substituents make it a valuable precursor in material science for the synthesis of polymers and liquid crystals with specific optical and electronic properties.[3]

Proteomics: A Tool for Studying Protein-Protein Interactions

A significant application of **4-Bromo-3-fluorobenzoic acid** derivatives is in the field of proteomics as a component of photocleavable cross-linkers. These reagents are used to study protein-protein interactions (PPIs). The general workflow for such an experiment is outlined below.

Experimental Workflow: Protein Cross-linking with a Photocleavable Agent

 Cross-linking Reaction: The protein complex of interest is incubated with the photocleavable cross-linking reagent derived from 4-Bromo-3-fluorobenzoic acid. The reagent forms covalent bonds between interacting proteins.



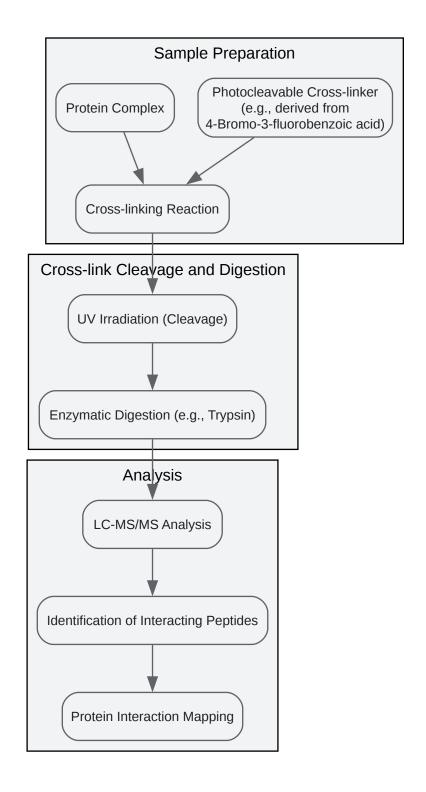




- UV Cleavage: The cross-linked protein complex is irradiated with UV light. This cleaves the cross-linker, leaving a tag on the previously interacting peptides.
- Enzymatic Digestion: The protein mixture is digested into smaller peptides using a protease such as trypsin.
- Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the peptides that were in close proximity and thus, the sites of protein interaction.

The following diagram illustrates a generalized workflow for using a photocleavable cross-linker in a proteomics experiment.





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Caption: Generalized workflow for photocleavable cross-linking.



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